molecular formula C21H17N3O3 B14487167 Ethyl 2-azido-3-(3,4-diphenylfuran-2-yl)prop-2-enoate CAS No. 63874-12-4

Ethyl 2-azido-3-(3,4-diphenylfuran-2-yl)prop-2-enoate

Cat. No.: B14487167
CAS No.: 63874-12-4
M. Wt: 359.4 g/mol
InChI Key: LCZPGIPPFJGDTE-UHFFFAOYSA-N
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Description

Ethyl 2-azido-3-(3,4-diphenylfuran-2-yl)prop-2-enoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an azido group, a furan ring, and a conjugated ester, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-azido-3-(3,4-diphenylfuran-2-yl)prop-2-enoate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by an azide ion.

    Esterification: The ester group is introduced through esterification reactions, typically involving the reaction of an alcohol with a carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azido-3-(3,4-diphenylfuran-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring or the ester group.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-azido-3-(3,4-diphenylfuran-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-azido-3-(3,4-diphenylfuran-2-yl)prop-2-enoate involves its interaction with various molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies, where the compound can be used to tag biomolecules selectively.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-furyl)acrylate: Similar structure but lacks the azido group.

    Ethyl 2-azido-3-(2-furyl)prop-2-enoate: Similar structure but with a different substitution pattern on the furan ring.

Uniqueness

Ethyl 2-azido-3-(3,4-diphenylfuran-2-yl)prop-2-enoate is unique due to the presence of both the azido group and the diphenyl-substituted furan ring

Properties

CAS No.

63874-12-4

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 2-azido-3-(3,4-diphenylfuran-2-yl)prop-2-enoate

InChI

InChI=1S/C21H17N3O3/c1-2-26-21(25)18(23-24-22)13-19-20(16-11-7-4-8-12-16)17(14-27-19)15-9-5-3-6-10-15/h3-14H,2H2,1H3

InChI Key

LCZPGIPPFJGDTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(C(=CO1)C2=CC=CC=C2)C3=CC=CC=C3)N=[N+]=[N-]

Origin of Product

United States

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